Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)10-9-6-4-3-5-8(9)7-14-10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDJBNQBVKODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on different cell lines and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in glucose metabolism and are upregulated in certain cancer cells . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle and induces apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The core structure of ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate allows for modifications at positions 2, 3, and 4, which significantly influence biological activity and physicochemical parameters. Key derivatives include:
Key Observations:
- Substituent Effects on LogP : Introduction of hydrophobic groups (e.g., benzylthio in BTH4) increases LogP (4.5), favoring membrane permeability but reducing solubility. Conversely, polar sulfonyl groups lower LogP (2.1) .
- Bioactivity: The 4-oxo group is critical for adenosine receptor binding, as seen in BTH4, which inhibits agonist binding via electronic complementarity to receptor pockets .
- Synthetic Utility: The 2-amino derivative serves as a precursor for diverse functionalizations, including acrylamide and pyrazoline hybrids with PI3Kα inhibitory activity .
Adenosine Receptor Antagonism
BTH4 exhibits sub-micromolar affinity for A₁ and A₂ adenosine receptors, with IC₅₀ values comparable to xanthine-based antagonists like CPX (8-cyclopentyl-1,3-dipropylxanthine). Molecular modeling suggests its thiophene ring mimics xanthine’s electronic surface, enabling competitive binding .
Biological Activity
Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antioxidant and anti-inflammatory activities, as well as its potential applications in drug development.
- Chemical Name : this compound
- Molecular Formula : C14H18O3S
- Molecular Weight : 298.42 g/mol
- CAS Number : 172516-30-2
- Boiling Point : Approximately 464.8 °C (predicted)
- Density : Approximately 1.25 g/cm³ (predicted)
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound and related compounds. For instance, research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that certain derivatives could inhibit free radical-induced lipid oxidation effectively .
Table 1: Antioxidant Activity Comparison
| Compound | TAC (equivalent to Ascorbic Acid) | Inhibition Rate (%) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1 (related derivative) | Comparable | 30% |
| Compound 16 (related derivative) | Comparable | 25% |
| Compound 17 (related derivative) | Comparable | 28% |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Tetrahydrobenzo[b]thiophene derivatives have shown promising anti-inflammatory effects in various assays. These compounds may act by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways .
Case Studies and Research Findings
- Study on Antioxidant Capacity : A study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their antioxidant capacity. Compounds were tested for their ability to scavenge free radicals and showed varying degrees of effectiveness .
- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of these compounds with proteins associated with oxidative stress responses. The findings suggest that these compounds can interact effectively with the Keap1 protein, which is crucial in regulating cellular responses to oxidative stress .
- Structure-Activity Relationship (SAR) : Research has delved into the SAR of tetrahydrobenzo[b]thiophene derivatives to elucidate how structural modifications influence biological activity. This information is vital for guiding future drug design efforts aimed at enhancing efficacy and reducing side effects .
Q & A
What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate, and how are reaction conditions optimized?
Basic
The synthesis typically involves cyclization reactions using cyclohexanone, sulfur, and ethyl cyanoacetate under basic conditions (e.g., diethylamine) at 40–50°C . Multi-step procedures may include nucleophilic substitutions or esterifications, with solvents like DMF or DMSO selected for optimal solvation . Reaction monitoring via TLC and purification via recrystallization (ethanol) are critical for yield optimization .
Which analytical techniques are most effective for characterizing structural purity and functional groups in this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring saturation, while Infrared (IR) spectroscopy identifies functional groups like esters and thioethers . High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for intermediates in multi-step syntheses . X-ray crystallography may resolve complex stereochemistry in derivatives .
How do structural modifications at the 3-position influence biological activity in adenosine receptor antagonism?
Advanced
Substituting the 3-position with thioether groups (e.g., benzylthio) enhances adenosine A₁/A₂ₐ receptor binding. For example, Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (BTH4) showed nonselective antagonism (Kᴮ: 1.62–9.19 µM) . Ester groups at the 1-position are critical, with ethyl esters favoring A₁ affinity over carboxylic acids . Computational modeling aligns these features with xanthine-based antagonists, guiding rational design .
What mechanisms underlie the apoptosis-inducing activity of related benzo[c]thiophene derivatives in cancer cells?
Advanced
Derivatives like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induce apoptosis via JAK2 inhibition, as shown in MCF-7 cells (26.86% viability reduction) . Flow cytometry reveals caspase activation and mitochondrial membrane disruption. In vivo, select derivatives reduced tumor mass by 26.6%, suggesting therapeutic potential . SAR studies highlight the necessity of thiazinone or pyrimidine fused rings for activity .
How can computational methods predict the biological activity of novel derivatives?
Advanced
Molecular docking studies (e.g., AutoDock Vina) model interactions with targets like JAK2 or adenosine receptors . Electrostatic surface matching with known antagonists (e.g., xanthines) validates pharmacophore models . In silico ADMET predictions assess drug-likeness, prioritizing derivatives with optimal logP (2–3) and low hepatotoxicity .
How should researchers address contradictory data in reaction yields across synthetic protocols?
Advanced
Discrepancies arise from variables like catalyst choice (e.g., triethylamine vs. diethylamine) or temperature control. For example, refluxing at 112°C vs. 40–50°C alters substitution efficiency . Systematic Design of Experiments (DoE) can optimize parameters, while HPLC tracking identifies side products .
What strategies are employed in multi-step syntheses of complex benzo[c]thiophene derivatives?
Advanced
Key steps include:
- Cyclization : Thiophene ring formation via sulfur-mediated cyclization .
- Functionalization : Introducing nitrilo or allylthio groups via nucleophilic substitution .
- Purification : Column chromatography isolates intermediates, while recrystallization ensures final purity .
What challenges arise in purity assessment, and how are they mitigated?
Basic/Advanced
Impurities from incomplete cyclization or side reactions are detected via HPLC-MS . Recrystallization in ethanol removes polar byproducts . For hygroscopic intermediates, inert atmospheres (N₂) prevent degradation .
What in vivo models validate the efficacy and safety of benzo[c]thiophene-based therapeutics?
Advanced
Murine xenograft models evaluate tumor suppression (e.g., 10 mg/kg doses reducing mass by 26.6%) . Toxicity screens monitor hepatic enzymes and body weight changes. Parallel assays on human cell lines (e.g., HepG-2) ensure translatability .
How do benzo[c]thiophene derivatives demonstrate cross-disciplinary applications?
Basic
Beyond oncology, derivatives act as adenosine receptor antagonists for neurological disorders (e.g., locomotor modulation in mice) . Material science applications include polymer precursors, leveraging thiophene’s electron-rich structure .
Notes
- Evidence Sources : Prioritized peer-reviewed studies (e.g., ) over commercial reports.
- Structural Clarification : Benzo[b] vs. benzo[c] isomer methodologies are analogous but distinct in biological targets.
- Contradictions : Addressed via comparative analysis of reaction parameters and validation techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
